L-TYROSINE (D7) chemical structure and properties
L-TYROSINE (D7) chemical structure and properties
The following technical guide is structured to provide an exhaustive analysis of L-Tyrosine (D7) , focusing on its physicochemical properties, isotopic behavior in mass spectrometry, and critical role in quantitative proteomics.
Isotopic Labeling Standards for High-Precision Proteomics & Metabolomics
Executive Summary
L-Tyrosine (D7) (Ring-d4, 3,3-d2, α-d1) is a stable isotope-labeled isotopologue of the non-essential amino acid L-Tyrosine.[1][2][3] Characterized by the substitution of all seven non-exchangeable carbon-bound hydrogen atoms with deuterium (
Chemical Constitution & Physical Properties
Unlike radioisotopes, L-Tyrosine (D7) is non-radioactive and chemically identical to natural L-Tyrosine in terms of reactivity, though it exhibits the kinetic isotope effect (KIE) in specific enzymatic reactions.[3]
Structural Specifications
The deuteration pattern typically covers the aromatic phenol ring and the aliphatic side chain, ensuring that the label is retained during peptide bond formation and is not lost via exchange with solvent protons (unlike amide or hydroxyl protons).[3]
| Property | Specification |
| Chemical Name | L-Tyrosine-d7 |
| Systematic Name | (2S)-2-amino-3-(4-hydroxyphenyl-2,3,5,6-d4)propanoic-3,3-d2 acid-d1 |
| Chemical Formula | C |
| Molecular Weight | 188.23 g/mol (vs. 181.19 g/mol for unlabeled) |
| CAS Number | 130551-49-4 |
| Isotopic Purity | Typically ≥ 98 atom % D |
| Chiral Purity | L-Isomer ≥ 99% (critical to prevent D-amino acid toxicity in cell culture) |
| Solubility | 0.45 g/L (Water, 25°C); Soluble in 1M HCl or NaOH |
Isotopic Fidelity
In L-Tyrosine (D7), the deuterium atoms are located at:
-
Aromatic Ring (Positions 2, 3, 5, 6): 4 Deuteriums.[3]
- -Carbon: 2 Deuteriums.[3]
- -Carbon: 1 Deuterium.[3]
This specific labeling pattern is crucial because it ensures the mass shift is retained in the Immonium Ion fragment during MS/MS analysis, facilitating unambiguous identification.
Analytical Profiling: Mass Spectrometry & NMR[3][5]
Mass Spectrometry Characteristics
In LC-MS/MS workflows, L-Tyrosine (D7) behaves predictably.[3] The mass shift allows for the deconvolution of heavy/light peptide pairs.[3]
-
Precursor Ion Shift: Every tyrosine residue in a peptide contributes a +7.044 Da shift.[3]
-
Immonium Ion: The characteristic tyrosine immonium ion (usually
136.[3]07) shifts to 143.11 .[3]
Visualization: Fragmentation Logic
The following diagram illustrates the structural retention of deuterium atoms during collision-induced dissociation (CID), confirming why the +7 Da shift persists in the reporter ion.
Figure 1: Fragmentation pathway of L-Tyrosine (D7) generating the diagnostic heavy immonium ion.[3]
Nuclear Magnetic Resonance (NMR)
In NMR spectroscopy, L-Tyrosine (D7) is "silent" in
-
Application: It is used to simplify spectra of large proteins.[3] By deuterating tyrosine residues, researchers can suppress signals from these specific sites (reverse labeling) or use the residual proton signals to probe relaxation dynamics.[3]
Core Applications in Proteomics
SILAC (Stable Isotope Labeling by Amino acids in Cell culture)
This is the gold standard application for L-Tyrosine (D7).[3] Cells are cultured in media where natural tyrosine is replaced by the D7 variant.[3]
-
Mechanism: Metabolic incorporation ensures 100% labeling efficiency after 5–6 cell doublings.[3]
-
Advantage: Mixing of proteomes occurs at the intact cell or lysate level, minimizing technical variation during sample processing (digestion, fractionation).[3]
-
Tyrosine vs. Lysine/Arginine: While Lys/Arg are common trypsin cleavage sites, Tyrosine labeling is critical for analyzing signaling pathways involving phosphorylation (pTyr) , as it allows direct mass-tagging of the phosphorylated residue carrier.[3]
Visualization: Comparative SILAC Workflow
Figure 2: Differential proteomic profiling using L-Tyrosine (D7) in a SILAC workflow.
Metabolomics Internal Standard
In targeted metabolomics, L-Tyrosine (D7) is added to biological samples (plasma, urine) prior to extraction.[3]
-
Role: Corrects for matrix effects, ionization suppression/enhancement, and recovery losses.[3]
-
Linearity: Provides a reference point for creating calibration curves for endogenous tyrosine quantification.[3]
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution
Note: L-Tyrosine has poor solubility in neutral water (~0.45 mg/mL).[3] Acidic or basic conditions are required for high-concentration stocks.
-
Weighing: Accurately weigh 188.2 mg of L-Tyrosine (D7) into a 15 mL polypropylene tube.
-
Solvent Choice:
-
Sterilization: Pass through a 0.22 µm PES syringe filter .
-
Storage: Aliquot into light-protective amber tubes. Store at -20°C . Stable for 6-12 months.
Protocol B: SILAC Media Formulation
-
Base Media: Use "SILAC-ready" DMEM or RPMI (deficient in Arg, Lys, and Tyr).[3]
-
Reconstitution:
-
Add L-Tyrosine (D7) to a final concentration of 0.4 mM (approx. 72 mg/L, adjusted for MW difference).
-
Add L-Lysine and L-Arginine (light or heavy depending on experiment design).
-
Add dialyzed FBS (10%) to prevent introduction of unlabeled amino acids.[3]
-
-
Filtration: Filter sterilize the complete media using a 0.22 µm filter unit.
Handling & Stability
-
Storage: Powder should be stored at room temperature (desiccated) or -20°C.
-
Light Sensitivity: Tyrosine is susceptible to photo-oxidation.[3] Keep stocks in amber vials.
-
Hygroscopic Nature: Deuterated compounds can undergo H/D exchange if exposed to atmospheric moisture for prolonged periods, though C-D bonds are generally stable.[3] Keep containers tightly sealed.
References
-
PubChem. (2024).[3] L-Tyrosine Compound Summary (CID 6057).[3] National Library of Medicine.[3] Retrieved from [Link][3]
-
Ong, S. E., et al. (2002).[3] Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[3] Molecular & Cellular Proteomics.[3] Retrieved from [Link]
